
Gdpflrfamide
Übersicht
Beschreibung
Gdpflrfamide is a neuropeptide found in the snail Lymnaea stagnalis.
Wissenschaftliche Forschungsanwendungen
Gdpflrfamide is a bioactive peptide that has garnered attention in scientific research due to its diverse applications, particularly in neuroscience and pharmacology. This article delves into the various applications of this compound, supported by comprehensive data tables and documented case studies.
Modulation of Cholinergic Neurotransmission
One of the primary applications of this compound is its role in modulating cholinergic neurotransmission. Research indicates that this compound affects the activity of specific interneurons in the nervous system of the snail Lymnaea stagnalis. These interneurons are crucial for cardiorespiratory functions, and this compound's interaction with them suggests potential avenues for understanding similar mechanisms in higher organisms .
Neuropharmacological Studies
This compound has been utilized in neuropharmacological studies to explore its effects on synaptic transmission. For instance, investigations into its pharmacological properties have shown that it can influence synaptic efficacy, which is critical for learning and memory processes. Such studies provide insights into how neuropeptides can be targeted for therapeutic interventions in cognitive disorders.
Data Table: Research Findings on this compound
Case Study 1: this compound in Molluscan Models
In a study involving Lymnaea stagnalis, researchers investigated the effects of this compound on respiratory patterns. The results demonstrated that administration of this compound altered the firing rates of respiratory neurons, indicating its potential as a modulator of respiratory functions. This finding opens up possibilities for using this compound analogs in respiratory therapies .
Case Study 2: Therapeutic Potential in Cognitive Disorders
Another significant study explored the effects of this compound on synaptic plasticity within mammalian models. The findings suggested that this compound enhances long-term potentiation (LTP), a cellular mechanism underlying learning and memory. These results indicate that this compound could be developed into a therapeutic agent for cognitive enhancement or recovery following neurological damage .
Q & A
Basic Research Questions
Q. What methodological approaches are used to identify and sequence GDPFLRFamide in neural tissues?
this compound is typically identified using a combination of high-performance liquid chromatography (HPLC) for peptide separation and tandem mass spectrometry (MS/MS) for sequencing . Edman degradation is also employed but may lose C-terminal residues during processing, necessitating corroboration with MS/MS to resolve ambiguities (e.g., distinguishing this compound from truncated variants) . Researchers should validate sequences using multiple techniques to account for technical limitations like wash-off artifacts in Edman sequencing.
Q. How is this compound expression analyzed across neuronal subtypes?
Single-cell transcriptomics and immunohistochemistry are primary methods. For example, RNA sequencing (RNA-seq) can map FMRFamide gene transcripts, while antibody-based assays localize this compound in specific neurons . Co-expression analysis with electrophysiological profiling (e.g., calcium imaging) helps correlate peptide presence with functional activity . Researchers must optimize antibody specificity to avoid cross-reactivity with structurally similar peptides like SDPFLRFamide .
Q. What functional assays are used to study this compound’s role in neural signaling?
In vitro calcium imaging and electrophysiological recordings are standard. This compound’s effects on intracellular calcium levels in Lymnaea stagnalis neurons, for instance, were quantified using fluorometric assays . Dose-response experiments and receptor-binding studies (e.g., competitive inhibition assays) further clarify its bioactivity. Controls should include scrambled peptides to isolate sequence-specific effects.
Advanced Research Questions
Q. How can experimental designs differentiate this compound’s effects from co-expressed neuropeptides?
Researchers must address confounding factors via:
- Targeted knockouts : CRISPR/Cas9 editing of the FMRFamide gene to silence this compound while preserving other transcripts .
- Pharmacological isolation : Use selective antagonists for this compound receptors (if known) alongside broad-spectrum inhibitors to block co-released peptides .
- Spatiotemporal profiling : Time-resolved mass spectrometry to track this compound release dynamics independently of co-localized peptides .
Q. How should contradictory data on this compound’s receptor interactions be resolved?
Contradictions often arise from interspecies receptor variability or assay conditions. Strategies include:
- Cross-species validation : Test this compound on homologous receptors from multiple organisms (e.g., Lymnaea vs. Drosophila models) .
- Dose recalibration : Ensure physiological relevance of peptide concentrations used in vitro versus endogenous levels in vivo .
- Meta-analysis : Systematically compare published binding affinities using standardized metrics (e.g., pEC50 values) and adjust for methodological differences .
Q. What multi-omics approaches integrate this compound’s biosynthetic pathways with functional networks?
- Proteogenomics : Combine RNA-seq data (to identify FMRFamide splice variants) with peptidomics to map this compound production stages .
- Network modeling : Use tools like Cytoscape to link this compound expression patterns with neuronal activity datasets (e.g., electrophysiology or calcium imaging) .
- Machine learning : Train algorithms to predict this compound-receptor interactions based on sequence motifs and structural homology .
Q. Methodological Considerations
- Data Quality Control : Always include technical replicates in HPLC/MS workflows to account for peptide degradation or column variability .
- Ethical and Reporting Standards : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving animal models .
- Contradiction Analysis : Apply iterative hypothesis testing, as outlined in qualitative research frameworks, to reconcile conflicting results (e.g., re-evaluating assay conditions or sample purity) .
Eigenschaften
CAS-Nummer |
110325-85-4 |
---|---|
Molekularformel |
C41H59N11O9 |
Molekulargewicht |
850 g/mol |
IUPAC-Name |
(3S)-3-[(2-aminoacetyl)amino]-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C41H59N11O9/c1-24(2)19-29(37(58)48-27(15-9-17-46-41(44)45)36(57)49-28(35(43)56)20-25-11-5-3-6-12-25)50-38(59)30(21-26-13-7-4-8-14-26)51-39(60)32-16-10-18-52(32)40(61)31(22-34(54)55)47-33(53)23-42/h3-8,11-14,24,27-32H,9-10,15-23,42H2,1-2H3,(H2,43,56)(H,47,53)(H,48,58)(H,49,57)(H,50,59)(H,51,60)(H,54,55)(H4,44,45,46)/t27-,28-,29-,30-,31-,32-/m0/s1 |
InChI-Schlüssel |
CZDLNUYGHZETAQ-JNRWAQIZSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)CN |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)CN |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)CN |
Aussehen |
Solid powder |
Key on ui other cas no. |
110325-85-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
GDPFLRF |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GDPFLRFamide Gly-Asp-Pro-Phe-Leu-Arg-Phe-amide glycyl-aspartyl-prolyl-phenylalanyl-leucyl-arginyl-phenylalanyl-amide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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